3-(tert-Butyl)-1-(phenylsulfonyl)-1H-pyrrole
Overview
Description
3-(tert-Butyl)-1-(phenylsulfonyl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a tert-butyl group and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-1-(phenylsulfonyl)-1H-pyrrole typically involves the reaction of a pyrrole derivative with tert-butyl and phenylsulfonyl substituents. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions to introduce the tert-butyl group . The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation and alkylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-1-(phenylsulfonyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or tert-butyl hydroperoxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.
Reduction: Phenylthiol derivatives.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
3-(tert-Butyl)-1-(phenylsulfonyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-1-(phenylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s steric and electronic properties, affecting its reactivity and binding affinity. The phenylsulfonyl group can participate in hydrogen bonding and other non-covalent interactions, modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl substituted hetero-donor TADF compounds: These compounds are used in OLEDs and share similar structural features with 3-(tert-Butyl)-1-(phenylsulfonyl)-1H-pyrrole.
tert-Butanesulfinamide derivatives: These compounds are used in asymmetric synthesis and share the tert-butyl group as a common structural motif.
Uniqueness
This compound is unique due to the combination of the tert-butyl and phenylsulfonyl groups on the pyrrole ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-tert-butylpyrrole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-14(2,3)12-9-10-15(11-12)18(16,17)13-7-5-4-6-8-13/h4-11H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJXCACOHQTSMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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